![molecular formula C34H25N6Na3O11S3 B13804102 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt CAS No. 66214-51-5](/img/structure/B13804102.png)
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, amino groups, and azo linkages. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is usually isolated through filtration, washing, and drying processes.
化学反応の分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted naphthalenes. These products can have different properties and applications depending on their structure.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound can be used in staining techniques for microscopy.
Industry: The compound is used in the production of high-performance dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged molecules, while the azo linkages can participate in electron transfer reactions. These interactions can affect the stability and reactivity of the compound, influencing its behavior in different environments.
類似化合物との比較
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another naphthalenedisulfonic acid derivative with different substitution patterns.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: A similar compound with an amino and hydroxy group in different positions.
5-Amino-2-naphthalenesulfonic acid: A simpler derivative with fewer functional groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt is unique due to its complex structure, which includes multiple sulfonic acid groups, amino groups, and azo linkages. This complexity gives it unique properties, such as high solubility in water, vibrant color, and the ability to form stable complexes with various molecules.
特性
CAS番号 |
66214-51-5 |
|---|---|
分子式 |
C34H25N6Na3O11S3 |
分子量 |
858.8 g/mol |
IUPAC名 |
trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O11S3.3Na/c1-16-9-18(4-7-26(16)37-39-31-28(53(46,47)48)12-20-3-6-22(35)14-24(20)33(31)41)19-5-8-27(17(2)10-19)38-40-32-29(54(49,50)51)13-21-11-23(52(43,44)45)15-25(36)30(21)34(32)42;;;/h3-15,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChIキー |
BHSJRCQNCOQCIC-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
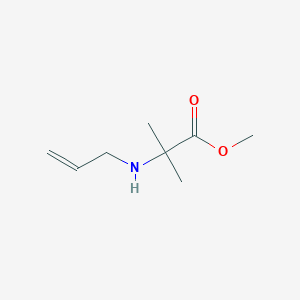
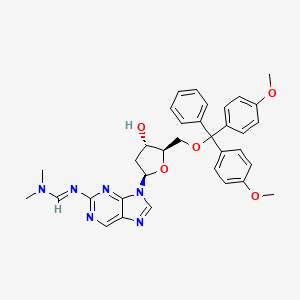

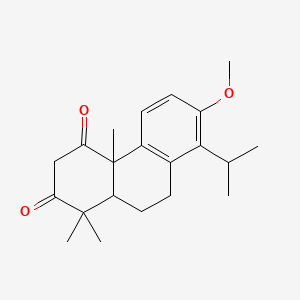
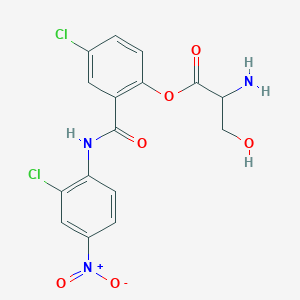
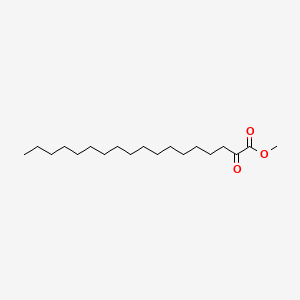
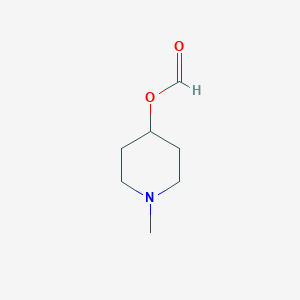


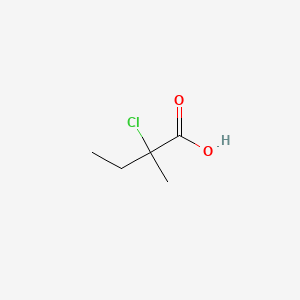

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
